1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-(fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-(fluoromethyl)piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core and a fluoromethylpiperidine moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-(fluoromethyl)piperidine involves several steps. The starting materials typically include 2,5-dimethylpyrazole and a suitable pyrimidine derivative. The synthetic route may involve the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving the pyrazole and pyrimidine derivatives under specific conditions, such as heating in the presence of a catalyst.
Introduction of the fluoromethyl group: This step involves the fluorination of a suitable precursor, such as a methylpiperidine derivative, using reagents like Selectfluor or other fluorinating agents.
Coupling of the fluoromethylpiperidine moiety with the pyrazolo[1,5-a]pyrimidine core: This can be done through nucleophilic substitution reactions, where the fluoromethyl group is introduced to the pyrazolo[1,5-a]pyrimidine core under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, amines, and thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.
Scientific Research Applications
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-(fluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its interaction with enzymes, receptors, and other molecular targets.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanisms of action of related compounds.
Material Science: The compound’s unique structure and properties make it a candidate for developing new materials with specific functions, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-(fluoromethyl)piperidine can be compared with other similar compounds, such as:
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine: This compound shares the pyrazolo[1,5-a]pyrimidine core but lacks the fluoromethylpiperidine moiety, resulting in different biological activities and properties.
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol:
1-{2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}ethyl derivatives: These compounds have variations in the substitution pattern on the pyrazolo[1,5-a]pyrimidine core, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C14H19FN4 |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
7-[3-(fluoromethyl)piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H19FN4/c1-10-7-14(18-5-3-4-12(8-15)9-18)19-13(16-10)6-11(2)17-19/h6-7,12H,3-5,8-9H2,1-2H3 |
InChI Key |
NYJLIUAXUHPLPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCCC(C3)CF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.